molecular formula C11H13FO B7859866 2,2'-Dimethyl-3'-fluoropropiophenone

2,2'-Dimethyl-3'-fluoropropiophenone

Cat. No.: B7859866
M. Wt: 180.22 g/mol
InChI Key: TWSGHMFVRPKTJT-UHFFFAOYSA-N
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Description

2,2’-Dimethyl-3’-fluoropropiophenone is an organic compound with the molecular formula C11H13FO. It is a derivative of propiophenone, characterized by the presence of a fluorine atom at the 3’ position and two methyl groups at the 2,2’ positions. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethyl-3’-fluoropropiophenone typically involves the reaction of 3-fluorobenzoyl chloride with isobutylmagnesium chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of 2,2’-Dimethyl-3’-fluoropropiophenone may involve similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-3’-fluoropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-Dimethyl-3’-fluoropropiophenone is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-3’-fluoropropiophenone involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: Lacks the fluorine and methyl groups, making it less reactive in certain chemical reactions.

    3’-Fluoropropiophenone: Similar but lacks the 2,2’-dimethyl groups, affecting its steric and electronic properties.

    2,2’-Dimethylpropiophenone:

Uniqueness

2,2’-Dimethyl-3’-fluoropropiophenone is unique due to the combined presence of the fluorine atom and the 2,2’-dimethyl groups. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-7(2)11(13)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSGHMFVRPKTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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